N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Beschreibung
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl moiety, linked via an ethyl chain to a 3,5-dimethylisoxazole sulfonamide group. Its crystallographic data, if available, would likely be refined using programs such as SHELXL, which is the industry standard for small-molecule structure determination .
Eigenschaften
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-8-14(9(2)25-22-8)26(23,24)19-6-5-13-20-11(10-3-4-10)7-12(21-13)15(16,17)18/h7,10,19H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXNXAIGPCHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination Approach
A modified route employs reductive amination of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carbaldehyde with 2-aminoethylsulfonamide derivatives using NaBH₃CN in methanol. This method avoids handling sulfonyl chlorides but yields lower (55–60%).
Solid-Phase Synthesis
Recent patents describe immobilizing the pyrimidine amine on Wang resin, followed by on-resin sulfonylation and cleavage with trifluoroacetic acid (TFA). This approach facilitates high-throughput screening but requires specialized equipment.
Challenges and Optimization
- Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Reactions should maintain pH 6–8.
- Sulfonyl Chloride Sensitivity : Moisture degrades 3,5-dimethylisoxazole-4-sulfonyl chloride; reactions require anhydrous conditions.
- Regioselectivity : Competing reactions during pyrimidine cyclization are mitigated by slow addition of reagents at low temperatures.
Industrial-Scale Considerations
For kilogram-scale production:
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group may interact with active sites of enzymes, inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Below is a comparative analysis based on structural motifs and hypothetical applications:
Table 1: Structural and Functional Comparison
| Parameter | N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | Sulfamethoxazole (Antimicrobial) | Imatinib (Kinase Inhibitor) |
|---|---|---|---|
| Core Structure | Pyrimidine-isoxazole sulfonamide | Benzene-isoxazole sulfonamide | Pyrimidine-phenylamine |
| Key Substituents | Cyclopropyl, trifluoromethyl, ethyl linker | Methyl, isoxazole | Methylpiperazine, phenyl |
| Molecular Weight (g/mol) | ~450 (estimated) | 253.3 | 493.6 |
| Solubility | Likely low (lipophilic substituents) | Moderate (polar sulfonamide) | Low (lipophilic tail) |
| Therapeutic Target | Hypothesized kinase inhibition | Dihydropteroate synthase | BCR-ABL tyrosine kinase |
Key Observations:
Structural Uniqueness : The compound’s cyclopropyl and trifluoromethyl groups enhance steric bulk and metabolic stability compared to simpler sulfonamides like sulfamethoxazole. These substituents may improve target binding affinity in kinase inhibition, analogous to imatinib’s pyrimidine core .
Crystallographic Refinement : Unlike imatinib, which has well-documented crystal structures (often refined via SHELXL), this compound’s structural data would require similar refinement workflows to resolve its complex substituent arrangement .
However, this could be offset by the isoxazole sulfonamide’s hydrogen-bonding capacity.
Research Findings and Methodological Considerations
- Crystallographic Analysis : If crystallized, this compound’s structure would likely exhibit intermolecular interactions (e.g., π-stacking from pyrimidine, hydrogen bonds from sulfonamide) refined using SHELXL. Such data would enable direct comparison with analogs like imatinib in terms of bond lengths and packing efficiency .
- Hypothetical SAR Studies : Structure-activity relationship (SAR) studies would require synthesizing variants (e.g., replacing cyclopropyl with methyl) and evaluating biological activity. Computational docking studies could further compare binding modes with kinase targets.
- Limitations : The absence of experimental pharmacological data in the provided evidence precludes definitive conclusions about efficacy or toxicity.
Biologische Aktivität
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, an isoxazole moiety, and a pyrimidine ring with a trifluoromethyl substitution. These structural elements contribute to its lipophilicity and biological activity.
| Component | Description |
|---|---|
| Chemical Formula | C13H15F3N4O2S |
| Molecular Weight | 338.35 g/mol |
| IUPAC Name | N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide |
Mechanisms of Biological Activity
- Enzyme Inhibition : The compound exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. Its sulfonamide group is known to mimic para-aminobenzoic acid (PABA), allowing it to interfere with folate synthesis in bacteria, thereby exhibiting antibacterial properties similar to traditional sulfonamides .
- Receptor Modulation : Research indicates that the compound interacts with specific receptors, potentially modulating pathways associated with inflammation and cancer. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for further development.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .
Antibacterial Activity
A study explored the antibacterial effects of sulfonamide derivatives, including the target compound. It was found that these compounds effectively inhibited bacterial growth by interfering with folate synthesis pathways, leading to cell death .
Antitumor Effects
In vitro assays demonstrated that N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibited cytotoxicity against various cancer cell lines. The compound was particularly effective against breast cancer cells, showing an IC50 value significantly lower than that of control treatments .
Anti-inflammatory Properties
Research on related compounds indicated that the trifluoromethyl substitution enhances anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrimidine core | Antibacterial | Lacks trifluoromethyl group |
| Compound B | Isoxazole derivative | Anticancer | Different substitution pattern |
| Compound C | Sulfonamide structure | Anti-inflammatory | Enhanced solubility |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
